2-aminobutanedioic Acid Hydrochloride

Description

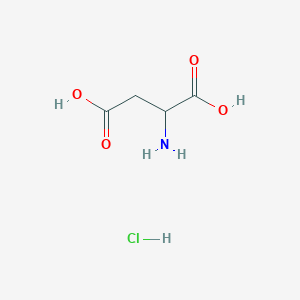

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobutanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHMPBALQYTJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432507 |

Source

|

| Record name | Aspartic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40149-75-5, 17585-59-0 |

Source

|

| Record name | Aspartic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40149-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profile of 2-Aminobutanedioic Acid Hydrochloride (L-Aspartic Acid HCl)

[1][2]

Executive Summary

This technical guide provides a rigorous analysis of 2-aminobutanedioic acid hydrochloride (commonly known as L-Aspartic Acid Hydrochloride ).[1] While the zwitterionic form of aspartic acid is ubiquitous in biological systems, the hydrochloride salt represents a critical phase in pharmaceutical processing, offering distinct solubility and pH-modulating profiles essential for drug formulation and peptide synthesis.[1] This document synthesizes crystallographic data, thermodynamic stability, and analytical protocols to serve as a definitive reference for laboratory and industrial applications.

Chemical Identity and Nomenclature

Accurate identification is the prerequisite for any experimental design. The compound is the hydrochloride salt of the proteinogenic amino acid L-aspartic acid.[1]

| Property | Detail |

| IUPAC Name | (2S)-2-Aminobutanedioic acid hydrochloride |

| Common Name | L-Aspartic Acid Hydrochloride |

| CAS Registry Number | 17585-59-0 (L-isomer salt); 56-84-8 (Free Acid parent) |

| Molecular Formula | C₄H₇NO₄[1][2] · HCl |

| Molecular Weight | 169.56 g/mol (Free acid: 133.10; HCl: 36.46) |

| SMILES | Cl.N=O)C(O)=O |

| Chirality | L-isomer (S-configuration) is the standard bioactive form.[1] |

Fundamental Physicochemical Properties[4][5]

Solid-State Characteristics

Unlike the free zwitterion, which forms robust intermolecular salt bridges leading to high lattice energy and low solubility, the hydrochloride salt disrupts this network, altering the solid-state landscape.[1]

-

Crystal Habit: Typically crystallizes as white, orthorhombic or monoclinic prisms. The presence of the chloride counterion alters the hydrogen bonding network, often reducing the melting point relative to the zwitterion.[1]

-

Melting Point & Decomposition:

-

Free Acid:[1] Decomposes at >270°C (forming polyaspartic acid).

-

Hydrochloride Salt: Exhibits a distinct melting/decomposition transition, typically lower than the free acid due to the disruption of the zwitterionic lattice. Thermal degradation often initiates with dehydrochlorination followed by cyclodehydration.

-

-

Hygroscopicity: The hydrochloride salt is significantly more hygroscopic than the free acid. It requires storage in desiccated environments (<30% RH) to prevent deliquescence and subsequent hydrolysis or clumping.

Solution-State Chemistry

The utility of the hydrochloride salt lies in its solution behavior, particularly its acidity and enhanced solubility.[1]

-

Solubility:

-

Water: Highly soluble. The ionic nature of the salt breaks the lattice energy barrier more effectively than the zwitterion (Solubility of free acid is only ~5 g/L at 25°C).

-

Organic Solvents: Insoluble in non-polar solvents (ether, benzene); sparingly soluble in ethanol.

-

-

Acidity and pH:

-

Ionization State: In the hydrochloride form, the amino group is fully protonated (

), and both carboxyl groups are largely protonated (

Visualization: Ionization Equilibria

The following diagram illustrates the pH-dependent ionization states, critical for understanding buffer capacity and electrophoretic mobility.

Stability and Degradation Pathways[1]

Understanding the stability profile is vital for formulation scientists. The hydrochloride salt is chemically stable under ambient conditions but susceptible to specific degradation pathways upon heating or pH shifts.

Thermal Degradation

Upon heating, 2-aminobutanedioic acid undergoes cyclodehydration .[1] This is a critical consideration for drying protocols (e.g., spray drying).

-

Intramolecular Cyclization: Formation of aspartic anhydride or polysuccinimide.

-

Polymerization: At temperatures >180°C, thermal polycondensation yields polyaspartic acid.

Chemical Stability[1]

-

Hydrolysis: Stable in acidic solution. In alkaline media, the side-chain amide (if present in derivatives) or peptide bonds can hydrolyze.[1]

-

Racemization: L-Aspartic acid is susceptible to slow racemization to the D-isomer in strong acid/base at elevated temperatures, which affects biological activity.[1]

Visualization: Thermal Degradation Logic

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating analytical workflows are recommended for identification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

-

Method: Cation Exchange or Reversed-Phase (with ion-pairing).[1]

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm) or SCX (Strong Cation Exchange).

-

Mobile Phase: Phosphate buffer (pH 2.5) with organic modifier (Methanol/Acetonitrile) if using RP.

-

Detection: UV at 210 nm (carboxyl group absorption) or post-column derivatization (ninhydrin/OPA) for high sensitivity.

-

Validation: Retention time comparison with a USP/EP reference standard.

Spectroscopy (IR & NMR)

-

FT-IR: Look for the shift in carbonyl stretching frequencies. The

groups in the hydrochloride salt absorb at higher wavenumbers ( -

NMR (

H, D

Visualization: Analytical Decision Matrix

Applications in Research & Development

-

Peptide Synthesis: Used as a starting material where the acid form is preferred, or as a component in coupling reactions requiring specific ionic strength.

-

pH Adjustment: Acts as a mild acidifier in pharmaceutical buffers, providing a source of both acidity and amino acid supplementation.

-

Excipient: Utilized in formulations to enhance the solubility of basic drugs via salt formation (aspartate salts).

-

Resolution Agent: Chiral resolution of racemic amines often employs L-aspartic acid derivatives.[1]

Handling and Safety

-

PPE: Standard lab coat, gloves, and safety goggles. The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).[2]

-

Storage: Store at room temperature (15-30°C) in a tightly sealed container. Protect from humidity to prevent caking and acid hydrolysis.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5960, Aspartic Acid. PubChem. Available at: [Link][1]

-

O'Neil, M.J.[3] (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

European Pharmacopoeia (Ph.[4] Eur.). Monograph: Aspartic Acid.[5][3][4][6] Council of Europe.

-

Lide, D.R. (2005).[3] CRC Handbook of Chemistry and Physics (86th ed.).[3] CRC Press.[3]

-

Yalkowsky, S.H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[3]

Sources

- 1. CAS 1835-52-5: Aspartic acid, 4-methyl ester, hydrochlorid… [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Aspartic Acid (Ph. Eur., USP) pure, pharma grade [itwreagents.com]

- 5. L-Aspartic acid | 56-84-8 [chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

Technical Whitepaper: Precision Synthesis and Physicochemical Profiling of L-Aspartic Acid Hydrochloride

Executive Summary

L-Aspartic acid hydrochloride (L-Asp[1][2]·HCl) represents a critical modification of the zwitterionic amino acid L-aspartic acid. By converting the zwitterion into a cationic hydrochloride salt, researchers significantly alter the compound's thermodynamic profile—most notably enhancing aqueous solubility and disrupting the robust intermolecular hydrogen bonding network typical of the free acid. This guide provides a definitive technical workflow for the synthesis, isolation, and characterization of L-Asp·HCl, designed for application in peptide synthesis, pharmaceutical formulation, and chiral resolution.

Thermodynamic & Kinetic Rationale

The conversion of L-aspartic acid (L-Asp) to its hydrochloride salt is not merely a protonation event; it is a solid-state phase transformation.

-

Lattice Energy Modulation: L-Aspartic acid crystallizes in the monoclinic system (

) with a high lattice energy driven by strong zwitterionic interactions ( -

Solubility Enhancement: Protonation of the

-carboxylate and -

pKa Shift: The introduction of the chloride counter-ion stabilizes the fully protonated species, effectively lowering the pH of the local microenvironment upon dissolution, which is critical for specific catalytic or buffer applications.

Synthesis Protocol: Hydrochlorination & Crystallization

This protocol utilizes the Common Ion Effect and Temperature-Controlled Solubility to drive high-purity crystallization.

Reagents & Equipment

-

Precursor: L-Aspartic Acid (Reagent Grade, >98% purity).

-

Acid Source: Hydrochloric Acid (37% w/w, ACS Reagent).

-

Solvent/Anti-solvent: Deionized Water (

), Ethanol (Absolute, cold), Diethyl Ether (optional for drying). -

Equipment: Jacketed glass reactor (or round-bottom flask with heating mantle), overhead stirrer, vacuum filtration setup (Buchner), desiccator.

Step-by-Step Methodology

Step 1: Supersaturation Setup Suspend 133.1 g (1.0 mol) of L-Aspartic acid in 150 mL of deionized water. The slurry will be thick due to low solubility.

Step 2: Acid Dissolution (Protonation) Slowly add 100 mL of 37% HCl (approx. 1.2 mol, 20% excess) to the slurry under stirring.

-

Observation: The mixture will clear as the soluble hydrochloride salt forms. Heat to 60°C to ensure complete dissolution.

Step 3: Controlled Crystallization Allow the solution to cool slowly to room temperature (25°C) over 2 hours.

-

Critical Step: Once at 25°C, cool further to 0-4°C using an ice bath. The excess

ions (from HCl) reduce the solubility of the product (Common Ion Effect), forcing the salt out of solution.

Step 4: Isolation & Washing Filter the white crystalline precipitate under vacuum.

-

Wash 1: Rinse with 20 mL cold 4N HCl (prevents redissolution).

-

Wash 2:[2] Rinse with 50 mL cold Ethanol (removes water and excess acid).

-

Drying: Dry in a vacuum desiccator over

or KOH pellets to remove trace HCl gas. Do not oven dry >80°C to avoid dehydrochlorination.

Process Visualization

Figure 1: Reaction engineering workflow for the conversion of L-Asp to L-Asp[2]·HCl.

Solid-State & Spectroscopic Characterization[6]

To validate the synthesis, one must confirm the salt formation and distinguish it from the starting zwitterion.

Fourier Transform Infrared Spectroscopy (FTIR)

The most diagnostic tool for this conversion is the shift in carbonyl stretching frequencies.

| Functional Group | L-Aspartic Acid (Zwitterion) | L-Aspartic Acid HCl (Salt) | Mechanistic Reason |

| Carboxylate ( | 1580 – 1620 | Absent | Protonation of the carboxylate group removes resonance. |

| Carboxylic Acid ( | ~1700 | 1730 – 1750 | Formation of free -COOH groups results in a sharp carbonyl peak. |

| Amine ( | 3000 – 3100 | 2900 – 3100 | The amine remains protonated in both, but H-bonding environment changes. |

Thermal Analysis (TGA/DSC)

Unlike the free acid, the salt exhibits a multi-stage decomposition profile.

-

Stage 1 (~80-110°C): Loss of surface water (if hygroscopic) or lattice water (if hemihydrate forms).

-

Stage 2 (~160-200°C): Dehydrochlorination . The salt loses HCl gas, temporarily reverting to the zwitterion or degrading directly.

-

Stage 3 (>220°C): Polymerization to Polysuccinimide (PSI) and further charring.

-

Note: Free L-Aspartic acid is stable up to ~220°C before polymerizing. The early weight loss in TGA is a key indicator of the salt form.

-

Characterization Logic Tree

Figure 2: Analytical decision matrix for validating L-Aspartic Acid Hydrochloride.

Critical Quality Attributes (CQAs)

For pharmaceutical or research grade applications, the following specifications must be met:

-

Chloride Content (Titration): Dissolve 100 mg of product in water. Titrate with 0.1 M

using potassium chromate indicator (Mohr's method) or potentiometric endpoint.-

Theoretical Cl: ~20-21% (depending on hydration state).

-

Acceptance Criteria: 98.0% - 102.0% of theoretical.

-

-

Specific Rotation

: Dissolve in 6N HCl. The rotation should remain positive (+24° to +26°), confirming no racemization occurred during the heating step. -

Appearance: White crystalline powder. Yellowing indicates thermal degradation (imide formation).

References

-

Crystal Structure of L-Aspartic Acid: Dera, P., et al. "Experimental and theoretical study of Aspartic acid."[6] Journal of Physical Chemistry A, 2013. (Generalized reference for L-Asp lattice).

-

Thermal Decomposition Pathways: Weiss, I. M., et al. "Thermal decomposition of the amino acids glycine, cysteine, aspartic acid..."[7] BMC Biophysics, 2018.[7]

-

Vibrational Spectroscopy (FTIR): Navarrete, J. T. L., et al. "Infrared and Raman spectra of L-aspartic acid." Spectrochimica Acta Part A, 1994.

-

Solubility & Properties: PubChem Compound Summary for CID 5960, L-Aspartic Acid.

Sources

- 1. CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochlor… [cymitquimica.com]

- 2. US6280980B1 - Process for the production of L-aspartic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

2-aminobutanedioic acid hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Aminobutanedioic Acid Hydrochloride (Aspartic Acid HCl)

Abstract

2-Aminobutanedioic acid, commonly known as aspartic acid or aspartate, is a non-essential amino acid central to a vast array of physiological processes. While its role as a fundamental building block of proteins is well-established, its mechanism of action extends far beyond this, encompassing critical functions as an excitatory neurotransmitter in the central nervous system and as a pivotal hub in cellular metabolism. In its hydrochloride salt form, its utility in research and pharmaceutical applications is enhanced due to improved solubility. This guide provides a comprehensive technical overview of aspartate's multifaceted mechanisms, detailing its interactions with neuronal receptors, its indispensable role in key metabolic pathways such as the malate-aspartate shuttle and the urea cycle, and its function as a biosynthetic precursor. We will explore the molecular machinery governing its transport and delve into the pathophysiological implications of its dysregulation, particularly in the context of excitotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of aspartate's core biological functions.

Introduction to 2-Aminobutanedioic Acid (Aspartate)

2-Aminobutanedioic acid is an α-amino acid featuring an acidic side chain, which classifies it as an acidic amino acid along with glutamate.[1] At physiological pH (7.4), the side chain's carboxylic acid group is deprotonated, yielding the negatively charged form known as aspartate.[1] This negative charge is fundamental to its roles in protein structure and enzymatic reactions. While the human body can synthesize aspartate, making it "non-essential" from a dietary perspective, its constant and high-flux involvement in core pathways makes its endogenous production vital for cellular function.[1][2]

Chemical Properties and Stereoisomerism

Aspartic acid exists as two stereoisomers, L-aspartic acid and D-aspartic acid.

-

L-Aspartic Acid: This is the isomer incorporated into proteins during ribosomal protein synthesis and is one of the 22 proteinogenic amino acids.[1][3] It is the predominant form involved in central metabolism.

-

D-Aspartic Acid: Found in smaller quantities, D-aspartic acid is not used for protein synthesis but plays specialized roles as a neurotransmitter/neuromodulator, particularly in neurogenesis and endocrine regulation.[1][4][5] It can be synthesized from L-Aspartate by the enzyme D-aspartate racemase.[6]

Biosynthesis and Cellular Availability

The primary route for L-aspartate synthesis in the human body is the transamination of the citric acid cycle intermediate, oxaloacetate.[1][7] This reaction is catalyzed by aspartate aminotransferase (AST), an enzyme existing in both cytosolic (cAST) and mitochondrial (mAST) isoforms, which transfers an amino group from a donor molecule, typically glutamate.[8]

Reaction: Oxaloacetate + Glutamate ⇌ L-Aspartate + α-Ketoglutarate

This reaction is reversible, allowing aspartate to be both synthesized and catabolized depending on the metabolic needs of the cell.[8]

Neurotransmission and Receptor-Mediated Signaling

Alongside L-glutamate, L-aspartate is a primary excitatory neurotransmitter in the central nervous system (CNS).[8][9] It is stored in synaptic vesicles and released into the synaptic cleft via a calcium-dependent mechanism upon neuronal depolarization.[5]

Interaction with Ionotropic Glutamate Receptors

Aspartate exerts its excitatory effects by binding to and activating ionotropic glutamate receptors (iGluRs), primarily the N-Methyl-D-Aspartate (NMDA) receptor.[1][5]

The NMDA receptor is a unique ligand-gated ion channel that functions as a molecular "coincidence detector," requiring both ligand binding and postsynaptic membrane depolarization for activation.[10]

-

Ligand Binding: Activation requires the binding of two co-agonists: glutamate or aspartate, and glycine or D-serine.[10] L-aspartate stimulates NMDA receptors, although generally with a lower affinity than L-glutamate.[1][11]

-

Voltage-Dependent Block: At resting membrane potential, the channel pore is blocked by a magnesium ion (Mg²⁺). Upon depolarization of the postsynaptic membrane (typically initiated by AMPA receptor activation), the Mg²⁺ block is relieved, allowing ion influx.[10]

-

Ion Influx: Once open, the NMDA receptor channel is highly permeable to Calcium (Ca²⁺) and Sodium (Na⁺).[10][12] The influx of Ca²⁺ acts as a critical second messenger, initiating signaling cascades that underpin synaptic plasticity, learning, and memory.[9][10]

While L-aspartate does not typically activate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, some evidence suggests that D-aspartate can act as a competitive antagonist at AMPA receptors, potentially modulating fast excitatory transmission.[5][13] This highlights a differential action of the two stereoisomers at the synapse.

Pathophysiological Role: Excitotoxicity

While essential for normal brain function, excessive or prolonged activation of NMDA receptors by aspartate and glutamate leads to a pathological process known as excitotoxicity.[14] This is a primary mechanism of neuronal injury in conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[14][15] The process is driven by massive Ca²⁺ influx through NMDA receptors, which triggers downstream cytotoxic cascades, including:

-

Activation of proteases (calpains) and phospholipases.

-

Mitochondrial dysfunction and energy failure.

-

Generation of reactive oxygen species (ROS), leading to oxidative stress.[14]

-

Ultimately, neuronal swelling and cell death.[15]

Central Roles in Cellular Metabolism

L-aspartate is a critical node connecting several key metabolic pathways, essential for energy production, nitrogen disposal, and the synthesis of vital biomolecules.

The Malate-Aspartate Shuttle: Linking Glycolysis and Oxidative Phosphorylation

The inner mitochondrial membrane is impermeable to NADH, the primary carrier of reducing equivalents generated during glycolysis in the cytoplasm. The malate-aspartate shuttle is a sophisticated mechanism to transport these electrons into the mitochondrial matrix for use in the electron transport chain.[1][16]

Core Mechanism:

-

Cytosol: Cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD⁺.[16]

-

Transport In: Malate is transported into the mitochondrial matrix by the malate-α-ketoglutarate antiporter.[16]

-

Mitochondrial Matrix: Mitochondrial malate dehydrogenase re-oxidizes malate to oxaloacetate, reducing mitochondrial NAD⁺ to NADH. This NADH now enters the electron transport chain to produce ATP.

-

Transamination: Oxaloacetate is transaminated by mitochondrial aspartate aminotransferase (mAST) to form aspartate.

-

Transport Out: Aspartate is transported out to the cytosol by the glutamate-aspartate antiporter (AGC).[8][16]

-

Regeneration: In the cytosol, cytosolic aspartate aminotransferase (cAST) converts aspartate back to oxaloacetate, completing the cycle.

The Urea Cycle: A Key Component in Nitrogen Detoxification

The urea cycle is a liver-centric pathway that converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[9] Aspartate plays a direct and indispensable role by donating the second nitrogen atom required for the formation of urea. It combines with citrulline to form argininosuccinate in a reaction catalyzed by argininosuccinate synthetase.[9]

Aspartate as a Precursor for Biomolecule Synthesis

Aspartate serves as a foundational substrate for the synthesis of numerous essential molecules.

| Product Class | Specific Molecules Synthesized from Aspartate |

| Amino Acids | Asparagine, Methionine, Threonine, Isoleucine, Lysine (in bacteria/plants)[2][9] |

| Nucleotides | Provides nitrogen atoms for the synthesis of purine and pyrimidine rings, the building blocks of DNA and RNA.[8][9] |

Cellular Transport Mechanisms

Due to its charged nature, aspartate requires specialized transporters to cross cellular and mitochondrial membranes.

-

Plasma Membrane Transport: The uptake of aspartate from the extracellular space into cells is primarily mediated by the "Excitatory Amino Acid Transporter" (EAAT) family of proteins (also known as Solute Carrier Family 1, SLC1).[8] These are secondary active transporters that couple the uptake of aspartate or glutamate to the co-transport of three Na⁺ ions and one proton, and the counter-transport of one K⁺ ion, allowing accumulation against a steep concentration gradient.[8]

-

Mitochondrial Transport: As described in the malate-aspartate shuttle, the transport of aspartate across the inner mitochondrial membrane is mediated by the Aspartate-Glutamate Carrier (AGC), which exchanges mitochondrial aspartate for cytosolic glutamate.[8][16]

Experimental Protocols for Studying Aspartate's Mechanism of Action

Validating the mechanistic claims about aspartate requires specific, robust experimental methodologies.

Protocol: Assessing NMDA Receptor Activation via Whole-Cell Patch-Clamp Electrophysiology

-

Principle: This technique measures the ion flow across the membrane of a single neuron in response to the application of an agonist like aspartate, providing direct evidence of receptor activation and characterization of its properties.

-

Materials: Cultured primary neurons (e.g., hippocampal or cortical), patch-clamp rig (amplifier, micromanipulator, microscope), borosilicate glass pipettes, extracellular (bath) solution, intracellular (pipette) solution, L-aspartic acid, and specific receptor antagonists (e.g., AP5 for NMDA receptors, CNQX for AMPA receptors).

-

Methodology:

-

Cell Preparation: Plate primary neurons on glass coverslips and culture for 10-14 days.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with intracellular solution.

-

Seal Formation: Approach a single neuron with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell interior.

-

Voltage Clamp: Clamp the neuron's membrane potential at a negative holding potential (e.g., -70 mV) to study inward currents.

-

Drug Application: Perfuse the bath with extracellular solution containing a known concentration of L-aspartate. To isolate NMDA receptor currents, the bath solution should be Mg²⁺-free and contain glycine.

-

Data Recording: Record the resulting inward current.

-

Pharmacological Validation: Co-apply aspartate with the competitive NMDA receptor antagonist D-AP5 to confirm that the recorded current is mediated by NMDA receptors. A significant reduction in current validates the mechanism.

-

-

Causality and Interpretation: A rapid inward current upon aspartate application, which is blocked by a specific NMDA receptor antagonist, demonstrates a direct causal link between aspartate binding and receptor-channel opening. The amplitude and kinetics of the current provide quantitative data on receptor sensitivity and function.

Protocol: Quantifying Aspartate-Mediated Excitotoxicity using Lactate Dehydrogenase (LDH) Assay

-

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of cell death. Measuring LDH activity in the medium provides a quantitative index of cytotoxicity.

-

Materials: Cultured primary neurons, 96-well plates, treatment medium containing various concentrations of L-aspartate, commercially available LDH cytotoxicity assay kit.

-

Methodology:

-

Cell Plating: Seed neurons in a 96-well plate at a consistent density.

-

Treatment: After allowing cells to adhere and mature, replace the culture medium with treatment medium containing a dose range of L-aspartate (e.g., 30 µM to 3 mM).[17] Include a vehicle-only control (no aspartate) and a maximum lysis control (cells treated with a lysis buffer).

-

Incubation: Incubate the plate for a defined period (e.g., 24 hours) under standard culture conditions.

-

Sample Collection: Carefully collect a sample of the culture supernatant from each well.

-

LDH Reaction: Add the supernatant to the LDH assay reaction mixture as per the manufacturer's instructions. This mixture typically contains NAD⁺, lactate, and a tetrazolium salt which is converted to a colored formazan product by the action of LDH.

-

Measurement: After a short incubation, measure the absorbance of the formazan product using a spectrophotometer or plate reader at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity for each aspartate concentration relative to the maximum lysis control.

-

-

Causality and Interpretation: A dose-dependent increase in extracellular LDH activity demonstrates that aspartate induces cell death.[17] This protocol provides a reliable, high-throughput method to quantify the neurotoxic potential of aspartate and to screen for potential neuroprotective compounds.

Implications for Drug Development and Research

Understanding the intricate mechanisms of aspartic acid provides numerous avenues for therapeutic intervention and further research.

-

Neurological Disorders: The role of aspartate in excitotoxicity makes its pathways a key target. While broad NMDA receptor antagonists have failed in clinical trials due to severe side effects, more nuanced approaches, such as modulating specific NMDA receptor subunits or targeting downstream excitotoxic signaling cascades, remain promising areas of research.[18]

-

Oncology: Rapidly proliferating cancer cells have a high demand for aspartate for nucleotide and protein synthesis.[7] Targeting aspartate synthesis or transport, for instance by inhibiting aspartate aminotransferase, is being explored as a potential anti-cancer strategy.[7]

-

Pharmaceutical Formulations: Aspartic acid and its derivatives are used in pharmaceutical formulations as components of infusion solutions, as chelating agents for mineral supplements, and as building blocks in peptide synthesis.[19][20][21]

Conclusion

2-Aminobutanedioic acid hydrochloride is far more than a simple amino acid. Its active component, aspartate, functions as a dynamic and essential molecule at the crossroads of neurotransmission and central metabolism. Its ability to activate NMDA receptors drives synaptic plasticity but also carries the risk of excitotoxicity, a key pathological mechanism. Concurrently, its role in the malate-aspartate shuttle is fundamental to cellular energy production, while its participation in the urea cycle and as a biosynthetic precursor is vital for nitrogen homeostasis and cell proliferation. A thorough and integrated understanding of these diverse mechanisms is critical for professionals in drug development and biomedical research aiming to modulate these pathways for therapeutic benefit.

References

-

Wikipedia. Aspartic acid. [Link]

-

Holeček, M. (2023). Aspartic Acid in Health and Disease. Biomolecules. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Aspartic Acid? [Link]

-

HealthyHey. (2024). L-Aspartic Acid 2025: In-Depth Guide to Roles, Benefits & Uses. [Link]

-

Taylor & Francis Online. Aspartic acid – Knowledge and References. [Link]

-

Garaeva, A. A., & Forrest, L. R. (2013). Mechanism and Energetics of Ligand Release in the Aspartate Transporter Glt Ph. Biophysical Journal. [Link]

-

RSC Publishing. (2013). The mechanism of substrate release by the aspartate transporter GltPh: insights from simulations. Molecular BioSystems. [Link]

-

NCBI Bookshelf. Excitatory Amino Acid Neurotoxicity. [Link]

-

eLife. (2018). Kinetic mechanism of coupled binding in sodium-aspartate symporter GltPh. [Link]

-

Frontiers in Cellular Neuroscience. (2020). Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases. [Link]

-

Wikipedia. N-Methyl-D-aspartic acid. [Link]

-

Choi, D. W., Viseskul, V., Amirthanayagam, M., & Monyer, H. (1989). Aspartate neurotoxicity on cultured cortical neurons. Journal of Neuroscience Research. [Link]

-

PubMed. (2012). Identification of N-methyl-D-aspartic acid (NMDA) receptor subtype-specific binding sites that mediate direct interactions with scaffold protein PSD-95. [Link]

-

Wikipedia. Malate–aspartate shuttle. [Link]

-

PubMed. (2005). D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. [Link]

-

PubMed. (2002). Excitotoxicity: perspectives based on N-methyl-D-aspartate receptor subtypes. [Link]

-

Patsnap Synapse. (2024). What is Aspartic Acid used for? [Link]

-

Precedence Research. (2024). Aspartic Acid Market Size, Share & Trends, 2034. [Link]

-

Frontiers in Cellular Neuroscience. (2020). Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells. [Link]

-

MDPI. (2021). Aspartic Acid Production. Encyclopedia. [Link]

-

Journal of Experimental and Basic Medical Sciences. (2022). N-Methyl D-Aspartic Acid Receptors: An Overview. [Link]

-

Kyushu University. (2012). Functions of brain L-aspartate and its derivatives on stress responses. [Link]

-

Pharmaoffer.com. L-Aspartic Acid API Suppliers. [Link]

-

PNAS. (2020). Dynamic extracellular interactions with AMPA receptors. [Link]

-

Wikipedia. NMDA receptor. [Link]

-

PharmaCompass.com. L- Aspartic acid Drug Information. [Link]

-

Wikipedia. AMPA receptor. [Link]

-

PubChem. L-Aspartic acid. [Link]

-

MDPI. (2023). Aspartic Acid in Health and Disease. [Link]

-

PubMed. (2011). D-Aspartic acid is a novel endogenous neurotransmitter. [Link]

-

NCBI Bookshelf. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking. [Link]

-

Frontiers in Synaptic Neuroscience. (2012). The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity. [Link]

Sources

- 1. Aspartic acid - Wikipedia [en.wikipedia.org]

- 2. healthyhey.com [healthyhey.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aspartic Acid (Asp) Amino Acid - Creative Peptides [creative-peptides.com]

- 8. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]

- 10. NMDA receptor - Wikipedia [en.wikipedia.org]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. jebms.org [jebms.org]

- 13. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]

- 15. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 17. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Excitotoxicity: perspectives based on N-methyl-D-aspartate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gminsights.com [gminsights.com]

- 20. chemimpex.com [chemimpex.com]

- 21. pharmaoffer.com [pharmaoffer.com]

L-Aspartic Acid Hydrochloride: From Historical Isolate to Chiral Scaffold

Topic: Discovery, Chemical Architecture, and Technical Synthesis of L-Aspartic Acid Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

L-Aspartic acid hydrochloride represents a critical protonated state of L-aspartic acid, a non-essential

Historical Genesis: The Plisson Deduction (1827)

The discovery of aspartic acid is a classic example of "derivative chemistry"—finding a new compound by chemically modifying a known biological isolate.

The Precursor: Asparagine (1806)

The story begins not with the acid, but its amide. In 1806, French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet isolated a crystalline substance from the juice of asparagus (Asparagus officinalis).[2] They named it asparagine , the first amino acid ever isolated.[2] However, its chemical nature remained obscure for two decades.

The Hydrolysis Event (1827)

In 1827, Auguste-Arthur Plisson , a pharmacist, performed a decisive experiment. He boiled asparagine with lead hydroxide (a base hydrolysis method). Upon treating the resulting lead salt with hydrogen sulfide to remove the lead, he isolated a new acidic compound. Plisson named it "acide aspartique" (aspartic acid).

The Mechanistic Insight:

Plisson had inadvertently performed the first hydrolysis of an amide side chain:

Later, Ritthausen (1868) and Pasteur contributed to understanding the chirality, establishing that the proteinogenic form is levorotatory (L-isomer). The hydrochloride salt later emerged as a standard derivative for characterization, as the introduction of HCl disrupted the intermolecular salt bridges of the free amino acid, altering its crystal habit and solubility.

Chemical Architecture: The Hydrochloride Advantage

In drug development, the choice between a free amino acid and its hydrochloride salt is dictated by thermodynamics and kinetics.

The Lattice Problem (Free Acid)

Free L-aspartic acid exists as a zwitterion at neutral pH. The

-

Result: Poor water solubility (~4.5 g/L at 25°C) and slow dissolution rates.

The Hydrochloride Solution

Adding Hydrochloric acid (HCl) fully protonates the molecule.

-

State: The carboxylate accepts a proton (

). The amino group remains protonated ( -

Effect: The strong zwitterionic ionic bonds are replaced by weaker ion-dipole interactions with the chloride ion.

-

Result: Solubility increases drastically (approx. 20-fold increase in 1M HCl).

Comparative Data: Free Acid vs. Hydrochloride Environment

| Feature | L-Aspartic Acid (Zwitterion) | L-Aspartic Acid HCl (Protonated) |

| CAS Number | 56-84-8 | Variable (often in situ) |

| Molecular Weight | 133.10 g/mol | 169.56 g/mol |

| Solubility (H2O) | ~4.5 g/L (Sparingly Soluble) | >100 g/L (in 1M HCl) |

| pH of Solution | ~2.8 (Isoelectric point) | < 1.0 (Strongly Acidic) |

| Primary Utility | Physiological Supplement | Peptide Synthesis Intermediate |

Synthesis & Manufacturing Evolution

The industrial production of L-aspartic acid (and subsequently its HCl salt) has shifted from inefficient protein hydrolysis to highly specific enzymatic catalysis.

The Enzymatic Pathway (Modern Standard)

Current manufacturing utilizes the enzyme L-aspartase (L-aspartate ammonia-lyase), typically sourced from E. coli or Corynebacterium. This enzyme catalyzes the reversible addition of ammonia to fumaric acid.

Why this wins:

-

Stereospecificity: Produces 100% L-isomer (no resolution step needed).

-

Yield: >95% conversion.

-

Green Chemistry: Water-based, low temperature.

Caption: The industrial route utilizes aspartase to convert fumarate to L-aspartate, followed by acidification with HCl to generate the hydrochloride species.[3]

Technical Protocol: Preparation & Crystallization

Objective: Isolate high-purity L-Aspartic Acid Hydrochloride crystals from the zwitterionic precursor. Safety: HCl is corrosive. Wear PPE.[4]

Reagents

-

L-Aspartic Acid (Free Acid, >98% purity)[5]

-

Hydrochloric Acid (37% ACS Reagent grade)

-

Deionized Water (18.2 MΩ)

-

Ethanol (Absolute, chilled)

Step-by-Step Methodology

-

Stoichiometric Calculation:

-

Calculate 1.1 equivalents of HCl relative to L-Aspartic acid. The slight excess ensures full protonation of the

-carboxylate. -

Example: To 13.31 g (0.1 mol) L-Asp, use ~10 mL of 37% HCl (approx 0.12 mol).

-

-

Dissolution (The "Solubility Switch"):

-

Suspend L-Aspartic acid in minimal water (approx 20 mL) at 25°C. Note the suspension is cloudy (zwitterionic insolubility).

-

Slowly add the concentrated HCl dropwise with stirring.

-

Observation: The solution will clear rapidly as the HCl salt forms (

), which is highly soluble.

-

-

Thermal Concentration:

-

Heat the solution to 50°C to ensure complete homogeneity.

-

Apply vacuum (rotary evaporator) to remove excess water until the solution reaches saturation (onset of turbidity).

-

-

Crystallization (Nucleation Control):

-

Cool the vessel slowly to 4°C.

-

Optional: Add cold ethanol (antisolvent) to drive precipitation if yield is low. The HCl salt is less soluble in organic solvents than in water.

-

-

Isolation:

-

Filter the white crystals under vacuum.

-

Wash with cold ethanol/ether (to remove residual free HCl without redissolving the salt).

-

Dry in a desiccator over

.

-

Self-Validating Quality Control

-

Chloride Content Titration: Dissolve product in water and titrate with

. Theoretical Cl content should match the mono-hydrochloride stoichiometry (~20.9% Cl). -

Optical Rotation:

(c=2, 6N HCl). Note: The rotation differs significantly from the neutral solution.

Pharmaceutical Applications

Chiral Resolution Agent

L-Aspartic acid (and its derivatives) is used to resolve racemic mixtures of basic drugs. The L-Asp moiety forms diastereomeric salts with racemic bases. Because L-Asp is inexpensive and optically pure, it is an ideal "chiral hook."

Peptide Synthesis (Protecting Group Chemistry)

In solid-phase peptide synthesis (SPPS), the free acid is rarely used. Instead, L-Aspartic Acid

Solubility Enhancer

For drugs that are poorly soluble bases, formulating them as aspartate salts can improve bioavailability. Conversely, L-aspartic acid HCl itself is used in parenteral nutrition formulations where high solubility is required to keep amino acids in solution in small volumes.

References

-

Plisson, A. A. (1827). Sur l'identité de l'acide aspartique et de l'acide asparagique. Annales de Chimie et de Physique.

-

Chibata, I., Tosa, T., & Sato, T. (1974). Immobilized aspartase-containing microbial cells: Preparation and enzymatic properties. Applied Microbiology.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5960, Aspartic acid.

-

Yalkowsky, S.H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[6] (Data cited via NIST/PubChem).

-

Saravanan, T., & Selvaraju, R. (2013). Growth and characterization of L-aspartic acid hydrochloride monohydrate crystals. Spectrochimica Acta Part A.

Sources

An In-depth Technical Guide to the Chemical Structure and Stability of L-Aspartic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Unveiling the Molecular Architecture: Structure and Physicochemical Properties

L-aspartic acid is a non-essential amino acid vital to numerous biochemical pathways.[1] Its hydrochloride salt, L-aspartic acid hydrochloride, is formed by the reaction of L-aspartic acid with hydrochloric acid.[2] This process typically involves the protonation of the amino group, a common strategy to enhance the solubility and stability of amino acids.

While a definitive, publicly available crystal structure for L-aspartic acid hydrochloride is not readily found in the literature, we can infer its structure from spectroscopic data and the known behavior of amino acid hydrochlorides. In the solid state, the amino group exists in its protonated form (-NH3+), and one of the carboxylic acid groups is also protonated, with the chloride ion acting as the counter-ion.

Solid-state 35Cl NMR spectroscopy of L-aspartic acid hydrochloride has been performed, providing insights into the local environment of the chloride ion and confirming the salt's structure.[3] The isotropic chemical shift of the chlorine in the aspartic acid salt was determined to be 102 ± 5 ppm.[3]

Inferred Protonation Site:

In an acidic environment provided by hydrochloric acid, the primary site of protonation in L-aspartic acid is the alpha-amino group due to its higher basicity compared to the carboxyl groups.[4] The pKa of the amino group is around 9.90, while the pKa values for the alpha-carboxyl and side-chain carboxyl groups are approximately 1.99 and 3.90, respectively.[4] Therefore, in the hydrochloride salt, the amino group will exist as a positively charged ammonium ion (-NH3+).

Spectroscopic Characterization:

-

1H and 13C NMR Spectroscopy: The NMR spectra of L-aspartic acid in aqueous solution are well-documented.[5][6] For the hydrochloride salt in a suitable deuterated solvent, one would expect shifts in the signals corresponding to the protons and carbons near the protonated amino group and the carboxylic acid groups, reflecting the change in the electronic environment.

-

FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectrum of L-aspartic acid shows characteristic absorption bands for the amino and carboxyl functional groups.[7][8] For the hydrochloride salt, one would anticipate a prominent N-H stretching vibration for the -NH3+ group, likely in the region of 3000-3200 cm-1, and shifts in the carbonyl stretching frequencies of the carboxylic acid groups due to the change in their protonation state and hydrogen bonding environment.

Physicochemical Properties:

| Property | L-Aspartic Acid | L-Aspartic Acid Hydrochloride | Rationale for Difference |

| Molecular Formula | C4H7NO4[6] | C4H8ClNO4 | Addition of HCl |

| Molecular Weight | 133.10 g/mol [6] | 169.56 g/mol | Addition of HCl |

| Appearance | White crystalline powder[1] | Expected to be a white crystalline solid | Salt formation typically results in crystalline solids. |

| Solubility in Water | 4.5 g/L[9] | Expected to be higher | The formation of a salt generally increases aqueous solubility. |

| Melting Point | Decomposes at >300 °C[10] | Expected to have a distinct melting/decomposition point | Salt formation alters the crystal lattice and intermolecular forces. |

The Stability Profile: A Critical Assessment for Pharmaceutical Development

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For L-aspartic acid hydrochloride, understanding its degradation pathways under various stress conditions is paramount for formulation development, packaging selection, and establishing appropriate storage conditions.

Thermal Stability

Thermal stress can induce decomposition of L-aspartic acid. When heated to elevated temperatures (up to 400 °C), L-aspartic acid undergoes polymerization to form polyaspartic acid.[11] This process involves the formation of amide bonds, followed by imide bond formation.[11] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable tools for characterizing these thermal events.[11]

For L-aspartic acid hydrochloride, one would anticipate a different thermal profile compared to the free amino acid due to the presence of the chloride ion and the altered crystal structure. TGA would likely show an initial weight loss corresponding to the loss of HCl at higher temperatures, followed by the decomposition of the aspartic acid backbone.

Hydrolytic Stability

Hydrolysis, the degradation of a substance by reaction with water, is a key consideration for aqueous formulations. The stability of L-aspartic acid in aqueous solutions is pH-dependent. In acidic conditions, the degradation of aspartyl residues can occur, primarily through the hydrolysis of the peptide bond in proteins.[12] Studies on model peptides have shown that at very acidic pH levels, specific acid-catalyzed hydrolysis of the aspartyl-glycyl amide bond occurs.[12]

For L-aspartic acid hydrochloride, being in an acidic environment in solution, the potential for acid-catalyzed degradation should be carefully evaluated. The primary degradation pathway would likely involve the formation of succinimide and subsequent hydrolysis to a mixture of α- and β-aspartic acid derivatives.

Photostability

Photostability testing is an essential component of stress testing as per the ICH Q1B guideline.[3] It evaluates the effect of light exposure on the API. While L-aspartic acid itself does not have a significant chromophore that absorbs UV-Vis light in the region typically associated with photodegradation, the presence of impurities or the formulation excipients could sensitize the molecule to light.

A systematic approach to photostability testing would involve exposing the solid L-aspartic acid hydrochloride and its solutions to a combination of visible and UV light sources. The quantum yield, which is the number of destroyed molecules divided by the number of photons absorbed, can be determined to quantify the photosensitivity.[13][14]

Degradation Pathways and Impurity Profiling

Forced degradation studies are intentionally designed to produce degradation products to a level that allows for their identification and the development of stability-indicating analytical methods.[2]

Potential Degradation Pathways for L-Aspartic Acid Hydrochloride:

-

Hydrolysis: As discussed, acid-catalyzed hydrolysis can lead to the formation of succinimide, which can then open to form a mixture of L-α-aspartic acid and L-β-aspartic acid.

-

Oxidation: While not extensively reported for L-aspartic acid itself, oxidative degradation can be a concern for many organic molecules. Strecker degradation, an oxidative process, can lead to the formation of aldehydes and other byproducts.[15]

-

Thermal Decomposition: As mentioned, polymerization to polyaspartic acid is a known thermal degradation pathway for L-aspartic acid.[11]

The following diagram illustrates a potential degradation pathway for L-aspartic acid under acidic conditions.

Sources

- 1. usbio.net [usbio.net]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. Aspartic acid - Wikipedia [en.wikipedia.org]

- 5. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]

- 6. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 8. L-Aspartic acid (56-84-8) IR Spectrum [chemicalbook.com]

- 9. akgec.ac.in [akgec.ac.in]

- 10. L-Aspartic acid | 56-84-8 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantum yield - Wikipedia [en.wikipedia.org]

- 14. Photodegradation of amiloride in aqueous solution [pubmed.ncbi.nlm.nih.gov]

- 15. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

An In-depth Technical Guide to the Solubility of 2-Aminobutanedioic Acid Hydrochloride

Foreword: Navigating the Solubility Landscape of a Key Aspartic Acid Derivative

For researchers, scientists, and drug development professionals, a comprehensive understanding of an active pharmaceutical ingredient's (API) physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a detailed exploration of the solubility of 2-aminobutanedioic acid hydrochloride, also known as aspartic acid hydrochloride.

While direct, extensive quantitative solubility data for this specific salt is not abundantly available in public literature, this guide synthesizes foundational principles of organic chemistry, the known behavior of its parent amino acid, L-aspartic acid, and established pharmaceutical guidelines to provide a robust predictive analysis and a comprehensive framework for experimental determination. As such, this document serves as both a theoretical treatise and a practical handbook for laboratory investigation.

We will delve into the molecular characteristics that govern the solubility of 2-aminobutanedioic acid hydrochloride, predict its behavior across a spectrum of solvent polarities, and provide a detailed, field-proven protocol for its empirical solubility determination. The causality behind each experimental step is elucidated to empower the researcher with not just a method, but a thorough understanding of the underlying scientific principles.

Physicochemical Profile of 2-Aminobutanedioic Acid Hydrochloride

2-Aminobutanedioic acid, or aspartic acid, is a non-essential amino acid characterized by an acidic side chain.[1] The hydrochloride salt is formed by the reaction of aspartic acid with hydrochloric acid, which protonates the amino group. This conversion from the zwitterionic form of the amino acid to its hydrochloride salt has profound implications for its solubility.

Key Molecular Characteristics:

-

Ionic Nature: The presence of the hydrochloride salt introduces a significant ionic character to the molecule. This is the primary driver of its solubility in polar solvents.

-

Functional Groups: The molecule possesses two carboxylic acid groups and a protonated amine (ammonium) group, all of which are capable of forming hydrogen bonds with protic solvents.

-

Polar Surface Area: The multiple polar functional groups contribute to a high topological polar surface area (TPSA) of 101 Ų.[1]

These characteristics strongly suggest that 2-aminobutanedioic acid hydrochloride will exhibit a preference for polar solvents, particularly those capable of hydrogen bonding.

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the known solubility of similar compounds, we can construct a predictive solubility profile for 2-aminobutanedioic acid hydrochloride.

High Solubility in Polar Protic Solvents

-

Water: Excellent solubility is anticipated in water. The hydrochloride salt form enhances stability and solubility in aqueous media compared to the free amino acid form.[2] The high dielectric constant of water can effectively solvate the ions, and its ability to act as both a hydrogen bond donor and acceptor facilitates strong interactions with the carboxylic acid and ammonium groups. L-aspartic acid itself has a water solubility of approximately 5 g/L at 25°C.[3][4] The hydrochloride salt is expected to be significantly more soluble.

-

Methanol & Ethanol: Good to moderate solubility is expected in simple alcohols. While less polar than water, methanol and ethanol are still polar protic solvents capable of hydrogen bonding. Generally, the hydrochlorides of monoamino monocarboxylic acids are extremely soluble in alcohol.[5] However, the presence of the second carboxylic acid group in aspartic acid may slightly reduce this solubility compared to simpler amino acid hydrochlorides.

Moderate to Low Solubility in Polar Aprotic Solvents

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): These solvents are polar and can engage in dipole-dipole interactions. While they are hydrogen bond acceptors, they lack a donor proton. Therefore, solubility is expected to be moderate, likely lower than in polar protic solvents. Some derivatives of aspartic acid are known to be soluble in DMSO and likely soluble in DMF.[2]

Very Low to Insoluble in Nonpolar Solvents

-

Dichloromethane (DCM), Diethyl Ether, Hexanes: Due to the high polarity and ionic nature of 2-aminobutanedioic acid hydrochloride, it is predicted to be sparingly soluble to practically insoluble in nonpolar solvents.[6] The large difference in polarity between the solute and the solvent prevents effective solvation.

The following diagram illustrates the predicted solubility trend:

Caption: Predicted solubility trend of 2-aminobutanedioic acid hydrochloride.

Quantitative Solubility Data Summary

| Solvent Class | Solvent | Predicted Solubility (Descriptive) | Experimentally Determined Solubility (mg/mL) |

| Polar Protic | Water | Very Soluble to Freely Soluble | To be determined |

| Methanol | Soluble to Freely Soluble | To be determined | |

| Ethanol | Soluble | To be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Soluble | To be determined |

| Dimethylformamide (DMF) | Sparingly Soluble | To be determined | |

| Nonpolar | Dichloromethane (DCM) | Very Slightly Soluble to Insoluble | To be determined |

| Diethyl Ether | Practically Insoluble | To be determined | |

| Hexanes | Practically Insoluble | To be determined |

Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The following method is based on the widely accepted shake-flask technique, in alignment with guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) based biowaivers.[8][9][10]

Principle

This protocol determines the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution in equilibrium with an excess of the solid.

Materials and Equipment

-

2-Aminobutanedioic Acid Hydrochloride (of known purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF, pre-tested for non-binding)

-

Volumetric flasks and pipettes

-

Calibrated pH meter (for aqueous solutions)

-

Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)

Step-by-Step Methodology

-

Preparation of Solvent Media: Prepare the desired solvents. For aqueous solutions, use buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8 as per BCS guidelines) and measure the final pH.[10]

-

Addition of Excess Solute: Add an excess amount of 2-aminobutanedioic acid hydrochloride to a known volume of the solvent in a vial. The excess solid is crucial to ensure that equilibrium is reached with the saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[11] The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a pre-tested syringe filter to remove any remaining solid particles. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the validated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of dissolved 2-aminobutanedioic acid hydrochloride.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor. Perform at least three replicate experiments for each solvent.[10]

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for equilibrium solubility determination.

Causality and Trustworthiness in the Experimental Design

-

Why Excess Solute? The addition of an amount of solute greater than what will dissolve is a cornerstone of equilibrium solubility determination. It ensures that the solution becomes saturated and that the dissolution process reaches a state of dynamic equilibrium with the undissolved solid.

-

Importance of Equilibration Time: A sufficient equilibration period is critical to ensure that the dissolution process has reached its endpoint. For some compounds and viscous solvents, this can take longer than 24 hours.[11] Verifying the time to equilibrium is a key part of method validation.

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial for reproducibility and relevance, especially for biopharmaceutical studies where 37°C is often used to simulate physiological conditions.[9]

-

Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification. A validated, stability-indicating method is required to ensure that the measured concentration corresponds to the intact analyte and is not influenced by degradation products.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of 2-aminobutanedioic acid hydrochloride. The strong ionic character and presence of multiple polar functional groups suggest high solubility in polar protic solvents like water and lower alcohols, and poor solubility in nonpolar organic solvents.

For drug development professionals, the experimentally determined solubility data is a critical input for biopharmaceutical classification, pre-formulation strategies, and the design of robust dosage forms. The detailed protocol provided herein offers a reliable framework for generating this essential data.

Future work should focus on the experimental validation of the predicted solubility profile and the investigation of factors that can influence solubility, such as the presence of excipients, complexing agents, and changes in ionic strength. Such studies will further enhance our understanding of this important aspartic acid derivative and facilitate its application in pharmaceutical and scientific research.

References

-

Tsume, Y., et al. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Online] Available at: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Online] Available at: [Link]

-

Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Online] Available at: [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Online] Available at: [Link]

-

ResearchGate. Solubility guidelines for candidate drugs (µg/mL). [Online] Available at: [Link]

-

Hayashi, K., et al. (1951). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan. [Online] Available at: [Link]

-

AHH Chemical Co., Ltd. L-Aspartic acid|CAS 56-84-8. [Online] Available at: [Link]

-

National Center for Biotechnology Information. L-Aspartic Acid | C4H7NO4 - PubChem. [Online] Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Online] Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Online] Available at: [Link]

-

Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (s)-2-Aminobutanoic acid hydrochloride | C4H10ClNO2 - PubChem. [Online] Available at: [Link]

-

Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Online] Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Online] Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Online] Available at: [Link]

-

National Center for Biotechnology Information. 2-Aminobutanamide hydrochloride | C4H11ClN2O - PubChem. [Online] Available at: [Link]

-

MolPort. (2S)-2-aminobutanedioic acid hydrochloride. [Online] Available at: [Link]

-

DrugBank. 2-amino-butanedioic acid | Drug Information, Uses, Side Effects, Chemistry. [Online] Available at: [Link]

Sources

- 1. 2-amino-butanedioic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. L-Aspartic acid|CAS 56-84-8 [lookforchem.com]

- 4. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries | MDPI [mdpi.com]

- 10. database.ich.org [database.ich.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: L-Aspartic Acid Hydrochloride in Neurotransmission

Executive Summary

L-Aspartic acid (aspartate) serves as a major excitatory neurotransmitter in the mammalian central nervous system (CNS), functioning in concert with, yet distinct from, L-glutamate. While often overshadowed by glutamate, aspartate plays a critical role in NMDA receptor-dependent plasticity and metabolic homeostasis via the malate-aspartate shuttle.

This guide addresses the specific application of L-Aspartic Acid Hydrochloride —the reagent form most commonly utilized in research due to its superior physicochemical stability. It bridges the gap between the chemical reagent and its physiological impact, providing researchers with rigorous protocols for isolating aspartatergic signaling and navigating the controversies surrounding its vesicular transport.

Part 1: Chemical Foundation & Reagent Preparation

Why the Hydrochloride Salt?

In physiological environments, aspartate exists as an anion.[1][2] However, for experimental applications, L-Aspartic Acid Hydrochloride (L-Asp·HCl) is the standard reagent.

-

Solubility: Free L-aspartic acid has poor water solubility (~4.5 g/L at 25°C). The hydrochloride salt significantly lowers the pKa of the

-carboxyl group, enhancing solubility in aqueous stock solutions. -

Stability: The HCl salt prevents spontaneous racemization and degradation during storage, ensuring the stereochemical purity required for receptor selectivity.

Protocol: Preparation of Physiological L-Aspartate Solutions

Objective: Create a stable 100 mM stock solution of L-Aspartate from L-Asp·HCl for electrophysiological or cell culture applications.

Critical Caveat: Dissolving L-Asp·HCl in water creates a highly acidic solution (pH ~2-3). Direct application to biological systems without neutralization will cause acid-sensing ion channel (ASIC) activation and cell death.

Step-by-Step Workflow

-

Calculation:

-

MW of L-Aspartic Acid HCl

169.6 g/mol . -

To make 50 mL of 100 mM stock: Weigh 848 mg of L-Asp·HCl.

-

-

Dissolution:

-

Add the powder to ~40 mL of ultra-pure deionized water (Milli-Q).

-

Vortex until fully dissolved. Note: Solution will be clear but acidic.

-

-

Neutralization (The "Self-Validating" Step):

-

Place a calibrated pH probe into the solution.

-

Slowly add 1 N NaOH dropwise while stirring.

-

Target: Adjust pH to 7.2 – 7.4 .

-

Observation: As pH approaches neutral, the solution ensures the transition from the protonated acid to the physiological L-aspartate anion.

-

-

Finalization:

-

Top up volume to exactly 50 mL with water.

-

Filter sterilize (0.22

m) and aliquot into 1 mL tubes. -

Store at -20°C.

-

Figure 1: Critical workflow for converting the acidic reagent L-Asp·HCl into a physiologically compatible L-aspartate stock solution.

Part 2: Physiological Mechanisms of Action

Receptor Selectivity: The NMDA Agonist

Unlike glutamate, which activates AMPA, Kainate, and NMDA receptors, L-aspartate is a selective agonist for NMDA receptors .

-

Mechanism: L-aspartate binds to the GluN2 subunit of the NMDA receptor.

-

Affinity: It exhibits an

of approximately 10–15 -

Experimental Utility: This selectivity allows researchers to isolate NMDA receptor-mediated currents in patch-clamp recordings without the extensive use of AMPA/Kainate antagonists (though CNQX is often added for complete isolation).

The Vesicular Transport Controversy

A major point of scientific debate ("The Sialin Controversy") concerns how aspartate is packaged into synaptic vesicles.

-

The Consensus: The canonical Vesicular Glutamate Transporters (VGLUT1, VGLUT2, VGLUT3 ) do not transport aspartate.

-

The Challenger: Sialin (SLC17A5) , primarily a lysosomal sialic acid transporter, was identified as a potential vesicular aspartate transporter (VEAT).[3]

-

The Counter-Evidence: Studies involving VGLUT1-knockout mice (e.g., J. Neurosci 2015) demonstrated that excitatory transmission was nearly abolished, suggesting that Sialin-mediated aspartate release may not be the primary driver of excitatory transmission in the hippocampus.

Metabolic Integration: The Malate-Aspartate Shuttle

Aspartate is not just a transmitter; it is a metabolic currency. The Malate-Aspartate Shuttle is essential for transporting reducing equivalents (NADH) across the impermeable inner mitochondrial membrane.[4]

-

Cytosol: Aspartate is converted to Oxaloacetate (OAA) by GOT1 (Cytosolic Aspartate Aminotransferase).[5]

-

Mitochondria: OAA is converted back to Aspartate by GOT2 .[5]

-

Transport: The shuttle relies on the AGC (Aspartate-Glutamate Carrier) to export Aspartate from the mitochondria in exchange for Glutamate.[5][6]

Figure 2: The Malate-Aspartate Shuttle mechanism. Note how Aspartate export (via AGC) is coupled to the import of reducing equivalents (as Malate) for ATP production.

Part 3: Comparative Analysis (Aspartate vs. Glutamate)

To assist in experimental design, the following table contrasts the two transmitters.

| Feature | L-Glutamate | L-Aspartate |

| Primary Role | Universal excitatory transmitter | Excitatory transmitter & metabolic intermediate |

| Receptor Agonism | NMDA, AMPA, Kainate, mGluRs | Selective NMDA , weak/no AMPA/Kainate |

| NMDA Affinity ( | High (~2.3 | Moderate (~10–15 |

| Vesicular Transporter | VGLUT1, VGLUT2, VGLUT3 | Sialin (SLC17A5)? (Controversial) |

| Reuptake Transporters | EAAT1 - EAAT5 | EAAT1 - EAAT5 (Competitive substrate) |

| Reagent Stability | Moderate (prone to cyclization) | High (as HCl salt) |

Part 4: Experimental Protocols

Protocol: Isolating NMDA Currents in Hippocampal Slices

This protocol uses L-Aspartate to selectively activate NMDA receptors without the confounding activation of AMPA receptors that occurs with Glutamate application.

Reagents:

-

aCSF (Artificial Cerebrospinal Fluid) with 0 mM

(to relieve voltage block). -

L-Aspartate stock (prepared as per Part 1).

-

Glycine (10

M) or D-Serine (10 -

TTX (1

M) to block action potentials.

Procedure:

-

Baseline: Perfuse slice with

-free aCSF + Glycine + TTX. Record holding current at -70 mV. -

Application: Bath apply 100

M L-Aspartate . -

Validation: Observe inward current. Since L-Aspartate does not activate AMPA receptors, the current is almost exclusively NMDA-mediated.

-

Confirmation: Apply AP5 (50

M) (selective NMDA antagonist). The current should be completely abolished.-

Note: If using Glutamate, you would need to co-apply CNQX/NBQX to block AMPA currents. Using Aspartate simplifies the pharmacology.

-

Protocol: Differentiating Aspartate Release

To determine if a synaptic event is mediated by Aspartate vs. Glutamate:

-

Record EPSCs (Excitatory Postsynaptic Currents).[7]

-

Apply NBQX (AMPA antagonist).

-

If the fast component of the EPSC disappears but a slow component remains, the slow component is NMDA-mediated.

-

However, this does not confirm Aspartate identity.

-

-

Advanced: Use VGLUT1-knockout models. If NMDA currents persist in VGLUT-KO (where Glutamate release is silenced), it suggests an alternative transmitter (Aspartate) and transporter (Sialin) mechanism.

References

-

Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. Journal of Neuroscience, 10(7), 2385-2399. Link

-

Herring, B. E., et al. (2015). Is Aspartate an Excitatory Neurotransmitter? Journal of Neuroscience, 35(27), 10168–10173. Link

-

Miyaji, T., et al. (2008). Identification of a vesicular aspartate transporter.[3] Proceedings of the National Academy of Sciences (PNAS), 105(33), 11720-11724. Link

-

Gundersen, V., et al. (1998). L-aspartate and L-glutamate are stored in distinct synaptic vesicles in hippocampal nerve terminals. Journal of Neuroscience, 18(22), 9155-9170. Link

-

Palmieri, F., et al. (2001). The mitochondrial aspartate/glutamate carrier (AGC): from structure to function. Biochimica et Biophysica Acta (BBA), 1504(2-3), 224-235. Link

Sources

- 1. L-Aspartic acid | 56-84-8 [chemicalbook.com]

- 2. The Mechanism and Regulation of Vesicular Glutamate Transport: Coordination with the Synaptic Vesicle Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Aspartate-glutamate carrier 2 (citrin): a role in glucose and amino acid metabolism in the liver [bmbreports.org]

- 7. portlandpress.com [portlandpress.com]

Biochemical Pathways Involving 2-Aminobutanedioic Acid Hydrochloride: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of 2-aminobutanedioic acid hydrochloride (commonly known as L-Aspartic Acid Hydrochloride ). While the free acid form (L-Aspartic Acid) is a fundamental proteinogenic amino acid, the hydrochloride salt is frequently selected in research and pharmaceutical applications for its superior solubility profile and stability in acidic media.